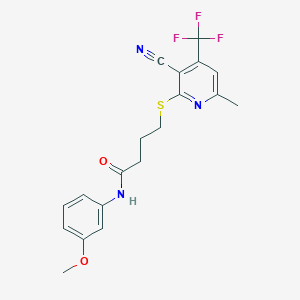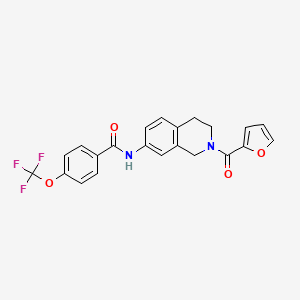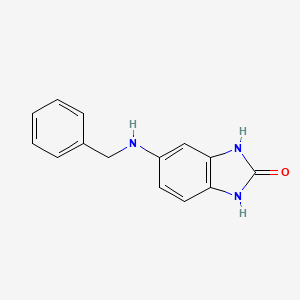![molecular formula C16H13Cl2NO2 B3003425 (2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 338413-38-0](/img/structure/B3003425.png)
(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate" is a derivative of carbamate, which is a class of organic compounds that are esters of carbamic acid. Carbamates are widely used in various applications, including as pesticides, fungicides, herbicides, and as intermediates in the synthesis of pharmaceuticals. The dichlorophenyl group suggests that the compound may have specific reactivity due to the presence of chlorine atoms, which can influence both the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of carbamate derivatives can be achieved through various methods. One approach is the use of methyl formate as a green and efficient carbonylating agent to synthesize methyl N-phenyl carbamate from aniline, which provides high yields under milder conditions compared to the conventional CO/CH3OH route . Another method involves the use of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions to selectively synthesize carbamates . Additionally, methyl N-phenylcarbamate can be prepared by reductive carbonylation of nitrobenzene in the presence of methanol using a new catalytic system . These methods highlight the versatility in synthesizing carbamate derivatives, which could be applied to the synthesis of "(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate".
Molecular Structure Analysis
The molecular structure of carbamate derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the crystal structure and molecular modeling of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was described, providing insights into the orientation of chlorine atoms and the intermolecular interactions within the crystal . Similarly, the structure of the "(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate" would likely exhibit specific orientations and interactions influenced by the dichlorophenyl and phenylethenyl groups.
Chemical Reactions Analysis
Carbamate derivatives can participate in various chemical reactions. For example, the synthesis of dipeptidyl urea esters from carbamates has been reported, demonstrating the utility of carbamates as building blocks for more complex molecules . The presence of dichlorophenyl groups in the compound of interest may also allow for reactions that are specific to chlorinated aromatics, such as nucleophilic aromatic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can be influenced by their molecular structure. Thermodynamic analyses of methyl N-phenyl carbamate synthesis from different starting materials provide insights into reaction heat, Gibbs free energy change, and equilibrium constants, which are crucial for understanding the feasibility and optimization of the synthesis process . The presence of dichlorophenyl groups in "(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate" would likely affect its physical properties, such as solubility and melting point, as well as its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Carbamate Insecticides
Research in the field of carbamate insecticides includes the study of dichlorophenyl and methyl-phenyl N-methylcarbamates. The biological activity of these compounds against insects has been evaluated, revealing the impact of structural variations on their effectiveness. Specifically, replacing a methyl group with a chlorine atom generally results in decreased biological activity (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Novel Paramagnetic Materials
The synthesis of novel radical adducts with paramagnetic properties has been explored. For instance, the creation of bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and related compounds showcases the potential for new materials with unique electrochemical and luminescent properties (Castellanos et al., 2008).
Synthesis of Methyl N-Phenyl Carbamate
Research has been conducted on the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, a process significant for the production of methylene diphenyl diisocyanate via a non-phosgene route. This research includes thermodynamic analysis, guiding experimental research and process scale-up (Tian Hengshui, 2008).
Herbicide Transformation
The transformation of certain herbicides in soil has been studied, focusing on the degradation of methyl-N-(3,4-dichlorophenyl)-carbamate into various compounds. This research helps in understanding the environmental impact and breakdown mechanisms of such herbicides (Bartha & Pramer, 1969).
Gas Chromatography Mass Spectrometry
The application of gas chromatography/mass spectrometry to study the decomposition of thermally labile phenylurea pesticides, including dichlorophenyl carbamates, has been reported. This research is vital for accurate identification and understanding of pesticide behavior under different conditions (Tamiri & Zitrin, 1987).
Synthesis of Aziridine Esters
The use of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate as an alkylating agent for aromatic heterocycles has been explored. This leads to potential applications in synthesizing compounds with specific chemical properties (Alves et al., 2000).
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-4-8-15(18)13(14)11-21-16(20)19-10-9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMIOUIICYZPRY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)


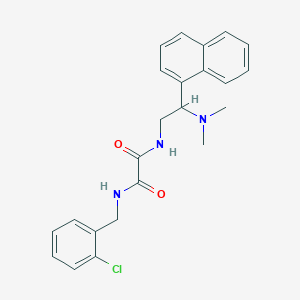
![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)
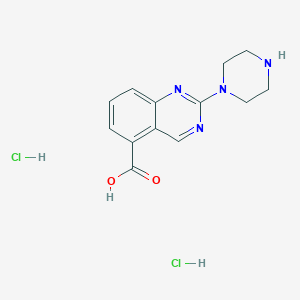

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)

